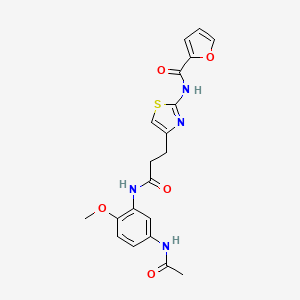

N-(4-(3-((5-acetamido-2-methoxyphenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-[4-[3-(5-acetamido-2-methoxyanilino)-3-oxopropyl]-1,3-thiazol-2-yl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O5S/c1-12(25)21-13-5-7-16(28-2)15(10-13)23-18(26)8-6-14-11-30-20(22-14)24-19(27)17-4-3-9-29-17/h3-5,7,9-11H,6,8H2,1-2H3,(H,21,25)(H,23,26)(H,22,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVTQASKOTKOFDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(3-((5-acetamido-2-methoxyphenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and antimicrobial applications. This article aims to provide a detailed overview of its biological activity, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The compound's structure incorporates several functional groups that may contribute to its biological activity. The presence of the thiazole and furan moieties, along with the acetamido and methoxy substituents, suggests a diverse range of interactions with biological targets.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit significant anti-cancer and antimicrobial properties.

Anti-Cancer Activity

In vitro studies have shown that derivatives of furan-2-carboxamide compounds possess notable anti-cancer effects against various cell lines, including HepG2 (liver cancer), Huh-7 (hepatocellular carcinoma), and MCF-7 (breast cancer). For instance:

| Compound | Cell Line | % Cell Viability |

|---|---|---|

| 4d | HepG2 | 33.29 |

| 4a | HepG2 | 35.01 |

| 4b | HepG2 | 37.31 |

| 4c | HepG2 | 39.22 |

| Doxorubicin | HepG2 | 0.62 |

These findings indicate that the investigated compounds significantly reduce cell viability compared to standard treatments like doxorubicin .

The mechanism through which these compounds exert their anti-cancer effects may involve the induction of apoptosis and inhibition of specific signaling pathways associated with cell proliferation. Studies suggest that the presence of electron-donating groups enhances the anti-cancer activity, potentially through increased interaction with cellular targets .

Antimicrobial Activity

The antimicrobial potential of this compound has also been evaluated. Compounds derived from similar structures demonstrated effective inhibition against various bacterial strains:

| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (μg/mL) |

|---|---|---|---|

| 4b | E. coli | 10.5 | 280 |

| 4a | S. aureus | 13 | 265 |

| 4f | B. cereus | 16 | 230 |

These results signify considerable antimicrobial activity, suggesting potential applications in treating bacterial infections .

Case Studies

Several studies have focused on the biological evaluation of related compounds:

- Study on Anti-Cancer Activity : A recent study evaluated a series of furan derivatives against HepG2 cells, revealing that modifications in the phenyl ring significantly influenced cytotoxicity levels, supporting structure–activity relationships (SAR) .

- Antimicrobial Evaluation : Another investigation assessed the antimicrobial efficacy of carbamothioyl-furan derivatives against common pathogens, demonstrating promising results comparable to established antibiotics .

Comparison with Similar Compounds

Structural Analogues with Thiazole-Furan Scaffolds

The following compounds share core structural features (thiazole, furan, carboxamide) but differ in substituents, influencing their physicochemical and biological properties:

Key Observations :

- Bioactivity Trends: Benzofuran derivatives (e.g., CAS 931618-00-7) often exhibit antimicrobial activity, while quinoline-oxazole hybrids (e.g., CAS 1171919-80-4) are linked to antitumor effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.